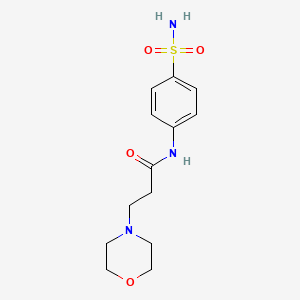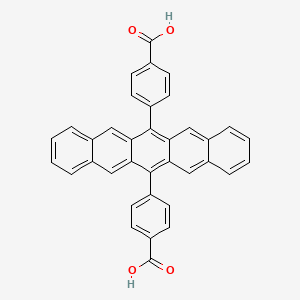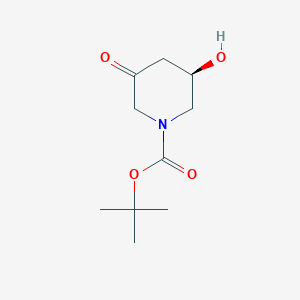
tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a ketone group on a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butyl ester group . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and catalysts such as manganese complexes . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with modified functional groups. For example, oxidation of the hydroxy group can yield a piperidine carboxylic acid, while reduction of the ketone group can produce a piperidine alcohol.
Scientific Research Applications
tert-Butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or modulating their activity . The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- tert-Butyl (3R)-3-aminobutanoate
- tert-Butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate analogs with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7,12H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
LYVPSBJYVLGYOE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


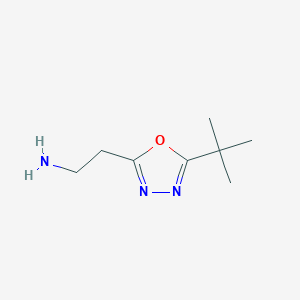
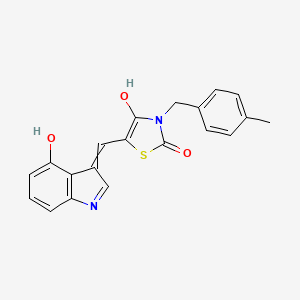
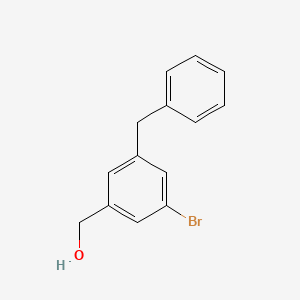


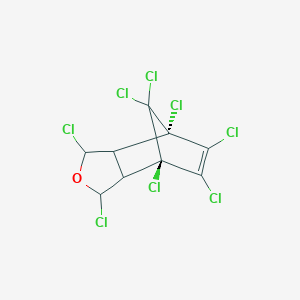

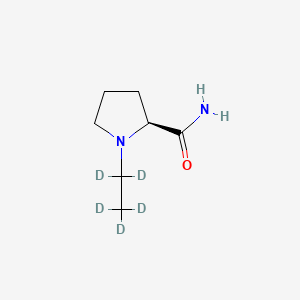
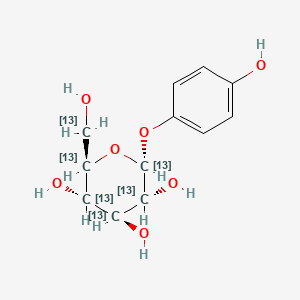
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
